

Spectrum of Activity of Tebipenem Against Enterobacterales: A Technical Guide

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Compound of Interest

Compound Name: *Tebipenem*

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Introduction

Tebipenem pivoxil hydrobromide (TBP-PI-HBr) is a novel, orally bioavailable carbapenem antibiotic, the first of its class.[1][2] It is the prodrug of **tebipenem**, which possesses a broad spectrum of in vitro activity against a wide range of bacterial pathogens, most notably Enterobacterales.[3][4] The development of an oral carbapenem addresses a significant unmet medical need for effective, convenient treatments for infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly in the context of complicated urinary tract infections (cUTIs).[4][5] This allows for a potential transition from intravenous (IV) to oral therapy, reducing hospitalization needs.[1] This guide provides a detailed overview of **tebipenem's** activity against Enterobacterales, summarizing quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative In Vitro Activity

Tebipenem demonstrates potent in vitro activity against a broad collection of Enterobacterales, including strains exhibiting resistance to other antibiotic classes like fluoroquinolones and trimethoprim-sulfamethoxazole.[3][6] Its activity is comparable to that of IV carbapenems such as ertapenem and meropenem.[4][7]

Overall Activity Against Enterobacterales

The minimum inhibitory concentration (MIC) values of **tebipenem** are consistently low across large collections of clinical isolates. Studies show that the MIC required to inhibit 90% of

isolates (MIC90) is generally ≤ 0.125 mg/L.[8][9]

Study Population	No. of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	% Susceptible	Comparator MIC90 (mg/L)
UTI Isolates (US, 2019-2020)[7][10][11]	3,576	-	0.06	-	Meropenem: 0.06, Ertapenem: 0.03
Outpatient/Nursing Home Isolates (US, 2022)[8]	619	0.016	0.125	90.3% (at ≤ 0.125)	-
ADAPT-PO Phase 3 Trial Isolates[9]	-	-	0.12	-	Ertapenem: 0.12
Isolates from Cancer Patients[12][13]	281	-	0.06 - 0.25	98%	-

Susceptibility for the outpatient study was based on a provisional breakpoint of ≤ 0.125 mg/L.[8]

Activity Against Key Enterobacterales Species

Tebipenem maintains potent activity against the most common species of Enterobacterales responsible for clinical infections.

Organism	Study Population	MIC50 (mg/L)	MIC90 (mg/L)
Escherichia coli	UTI Isolates (US, 2019-2020)[7]	-	0.015 - 0.03
Bloodstream Isolates (3GC-Resistant)[6][14]	-	0.03	
Klebsiella pneumoniae	UTI Isolates (US, 2019-2020)[7]	-	0.015 - 0.03
Bloodstream Isolates (3GC-Resistant)[6][14]	-	0.125	
Proteus mirabilis	UTI Isolates (US, 2019-2020)[7][10]	-	0.06

Activity Against Resistant Phenotypes

A key advantage of **tebipenem** is its stability against many common resistance mechanisms, including the production of extended-spectrum β -lactamases (ESBLs) and AmpC β -lactamases, which compromise many cephalosporins.[3][15]

Resistant Phenotype	No. of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	% Susceptible
ESBL-Phenotype[8]	161	0.03	0.25	85.7% (at ≤ 0.125)
Multidrug-Resistant (MDR) [8]	172	0.03	0.25	84.3% (at ≤ 0.125)
Levofloxacin & TMP-SMX Co-Resistant[8]	95	0.016	0.25	86.3% (at ≤ 0.125)

Carbapenems, including **tebipenem**, remain highly active against ESBL and MDR isolates, with susceptibility rates generally between 93.7% and 96.8%.[7][10] However, **tebipenem**'s

activity is diminished against isolates that produce carbapenemase enzymes (Carbapenem-Resistant Enterobacterales, CRE).[15][16]

Experimental Protocols

The data presented are derived from studies employing standardized and validated methodologies.

Antimicrobial Susceptibility Testing

- **Method:** The majority of studies utilized the broth microdilution method, which is the standard reference procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][12]
- **Isolates:** Bacterial isolates were collected from diverse clinical settings, including hospitalized patients with UTIs, outpatients, nursing home residents, and patients with cancer across various geographical regions, primarily the United States.[8][10][12]
- **Interpretation Criteria:** MICs were interpreted using provisional breakpoints for **tebipenem**, with susceptibility often defined as an MIC of ≤ 0.125 mg/L.[8][12] For comparator antibiotics, current CLSI breakpoints were used.[8]

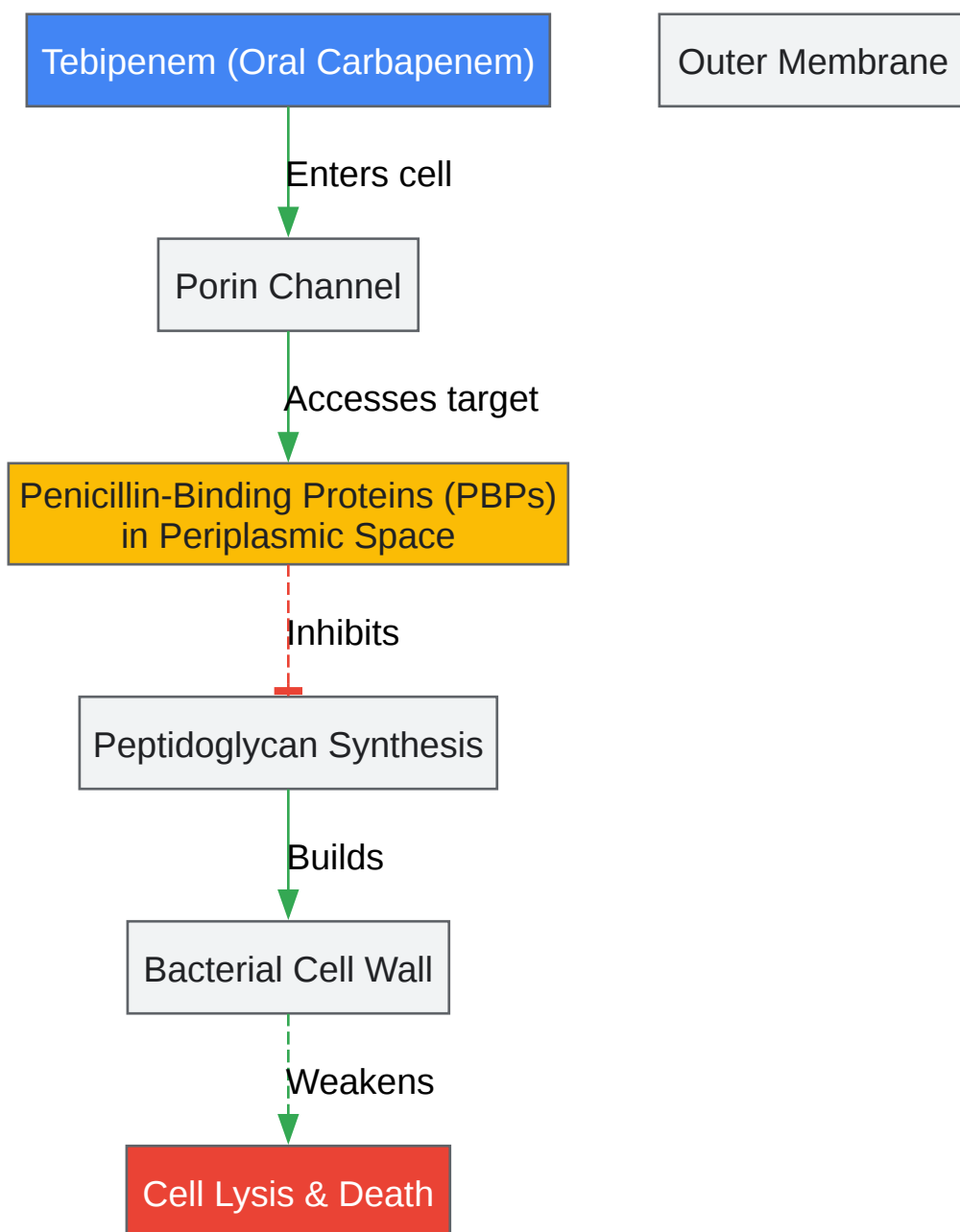
Phenotypic and Genotypic Characterization

- **ESBL Phenotype Definition:** Isolates, particularly *E. coli*, *K. pneumoniae*, and *P. mirabilis*, were typically designated as having an ESBL phenotype if they exhibited an MIC of ≥ 2 $\mu\text{g/mL}$ for third-generation cephalosporins like ceftazidime and ceftriaxone, and/or for aztreonam.[7][10][11]
- **MDR Definition:** Multidrug-resistant isolates were defined as being non-susceptible to at least one agent in three or more different antimicrobial categories.[8]
- **Molecular Analysis:** In some studies, isolates with elevated **tebipenem** MICs were subjected to molecular testing to detect the presence of specific resistance genes, such as those encoding for carbapenemases (e.g., blaKPC, blaNDM).[8]

Mechanisms of Action and Resistance

Mechanism of Action: Cell Wall Synthesis Inhibition

Like all β -lactam antibiotics, **tebipenem**'s mechanism of action involves the inhibition of bacterial cell wall synthesis. It covalently binds to essential penicillin-binding proteins (PBPs), which are enzymes critical for the final steps of peptidoglycan synthesis. This inactivation of PBPs disrupts cell wall integrity, leading to cell lysis and bactericidal activity.[3]

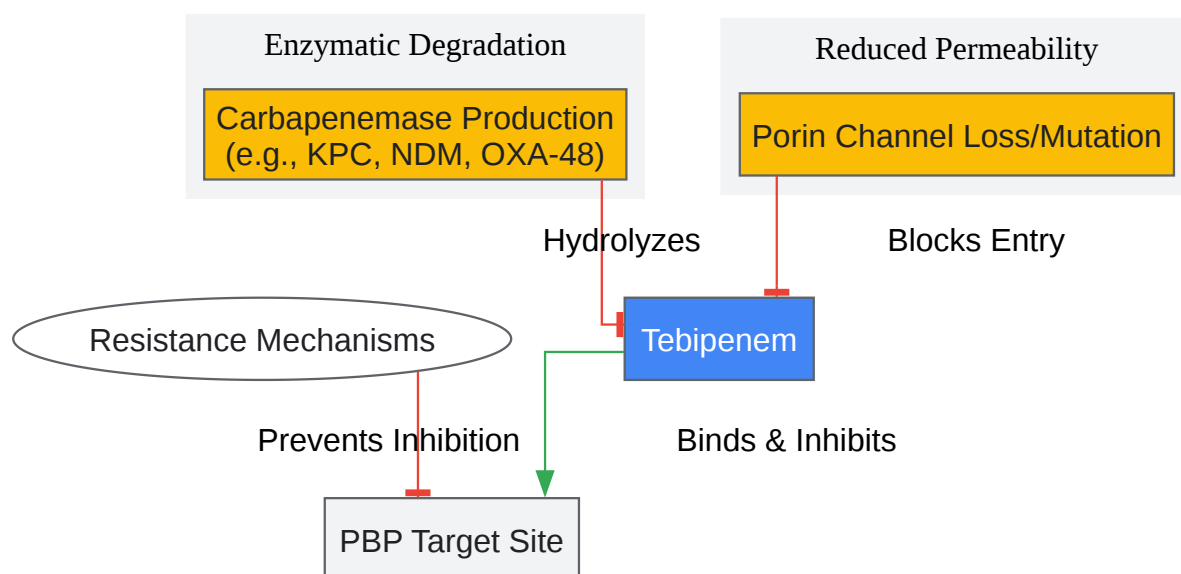


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Tebipenem's mechanism of action via PBP inhibition.

Key Resistance Mechanisms in Enterobacterales

While **tebipenem** is stable against ESBLs and AmpC enzymes, specific mechanisms can confer resistance. The most significant is the production of carbapenemases, enzymes that hydrolyze and inactivate carbapenem antibiotics. Reduced drug entry due to the loss or mutation of outer membrane porin channels can also contribute to resistance, often in combination with enzymatic activity.[17]



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Primary carbapenem resistance mechanisms in Enterobacterales.

Clinical Efficacy and Development

Tebipenem pivoxil hydrobromide has been evaluated in large-scale, Phase 3 clinical trials for the treatment of cUTI and acute pyelonephritis (AP).

- ADAPT-PO Trial: This multinational, double-blind trial demonstrated that oral **tebipenem** HBr (600 mg every 8 hours) was non-inferior to intravenous ertapenem (1 g every 24 hours) for treating hospitalized adults with cUTI or AP.[2][18] The primary endpoint, a composite of clinical cure and favorable microbiological response, was met by 58.8% of patients in the **tebipenem** group and 61.6% in the ertapenem group.[2] Clinical cure rates at the test-of-

cure visit were high and similar in both groups (93.1% for **tebipenem** vs. 93.6% for ertapenem).[2]

- PIVOT-PO Trial: This subsequent Phase 3 trial also met its primary endpoint, showing that oral **tebipenem** HBr was non-inferior to IV imipenem-cilastatin for cUTI.[19] The trial was stopped early for efficacy, with an overall success rate of 58.5% for **tebipenem** HBr compared to 60.2% for the IV comparator.[20]

Following initial setbacks with its New Drug Application, Spero Therapeutics, in partnership with GSK, has conducted further studies and plans to resubmit for FDA approval in late 2025.[1][19][21] If approved, **tebipenem** HBr would become the first oral carbapenem available in the U.S. for cUTIs.[1][19]

Conclusion

Tebipenem exhibits potent and broad-spectrum in vitro activity against the vast majority of clinical Enterobacterales isolates, including those producing ESBL and AmpC β -lactamases and those resistant to other oral antibiotic classes. Its efficacy is comparable to that of established intravenous carbapenems. While its activity is limited against carbapenemase-producing strains, clinical trial data support its use as an effective oral option for complicated urinary tract infections. The availability of an oral carbapenem like **tebipenem** stands to significantly alter the treatment landscape for serious Gram-negative infections, facilitating earlier hospital discharge and providing a crucial alternative to intravenous-only therapies.

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